molecular formula C20H17Cl3N2O3 B13734796 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]

Cat. No.: B13734796
M. Wt: 439.7 g/mol
InChI Key: SSBRTYXCNLMYHU-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the isatin (1H-indole-2,3-dione) family, characterized by a 5-chloro substitution on the indole core. The oxime moiety at position 3 is modified with an O-(1-oxopentyl) chain, enhancing lipophilicity and influencing molecular reactivity. Structurally, it shares similarities with other halogenated isatin derivatives studied for biological activities, including anticonvulsant and cytotoxic effects .

Properties

Molecular Formula

C20H17Cl3N2O3

Molecular Weight

439.7 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate

InChI

InChI=1S/C20H17Cl3N2O3/c1-2-3-4-18(26)28-24-19-14-10-13(21)6-8-17(14)25(20(19)27)11-12-5-7-15(22)16(23)9-12/h5-10H,2-4,11H2,1H3/b24-19+

InChI Key

SSBRTYXCNLMYHU-LYBHJNIJSA-N

Isomeric SMILES

CCCCC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCCCC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Chloroindole-2,3-dione (5-Chloro Isatin)

  • Starting Material: 4-chloroaniline or 5-chloro substituted aniline derivatives
  • Key Reagents: Chloral hydrate, hydroxylamine hydrochloride, concentrated sulfuric acid
  • Reaction: Amidation followed by cyclization
  • Conditions: The substituted aniline reacts with chloral hydrate and hydroxylamine hydrochloride to form isonitroacetanilines, which upon cyclization in concentrated sulfuric acid yield 5-chloroindole-2,3-dione.
Parameter Details
Temperature Ambient to reflux depending on step
Solvent Concentrated sulfuric acid (cyclization)
Yield 51-68% (overall two-step yield)
Purification Standard extraction and recrystallization

Notes: This method is optimized for industrial scalability with improved yield and environmental considerations compared to older protocols.

Step 2: N-Alkylation with 3,4-Dichlorobenzyl Halide

  • Substrate: 5-chloroindole-2,3-dione
  • Alkylating Agent: 3,4-dichlorobenzyl chloride or bromide
  • Solvent: Acetonitrile or acetone
  • Conditions: Reflux for 24-48 hours under inert atmosphere
  • Outcome: Formation of 5-chloro-1-[(3,4-dichlorophenyl)methyl]-indole-2,3-dione
Parameter Details
Temperature Reflux (~80°C)
Reaction Time 24-48 hours
Yield Moderate to good (typically 50-80%)
Work-up Filtration of precipitate, washing, drying

This alkylation step introduces the 3,4-dichlorobenzyl group at the nitrogen atom, a crucial modification for biological activity.

Step 3: Oximation with O-(1-oxopentyl) Hydroxylamine

  • Substrate: N-alkylated 5-chloroindole-2,3-dione
  • Reagent: O-(1-oxopentyl) hydroxylamine (prepared or commercially available)
  • Solvent: Suitable polar aprotic solvent (e.g., ethanol, methanol)
  • Conditions: Room temperature to mild heating, stirring for several hours
  • Reaction: Formation of the oxime at the 3-position carbonyl group via nucleophilic addition of hydroxylamine derivative
Parameter Details
Temperature 25-60°C
Reaction Time 12-24 hours
Yield High (generally >70%)
Purification Column chromatography or recrystallization

This oximation step installs the O-(1-oxopentyl) oxime group, enhancing the compound’s potential for biological interaction and stability.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
1. Amidation and Cyclization 4-chloroaniline + chloral hydrate + hydroxylamine HCl; conc. H2SO4; reflux 51-68 Optimized for industrial production
2. N-Alkylation 3,4-dichlorobenzyl halide; acetonitrile; reflux 24-48 h 50-80 Requires inert atmosphere
3. Oximation O-(1-oxopentyl) hydroxylamine; ethanol; 25-60°C; 12-24 h >70 Purification by chromatography

Analytical Characterization

Research Findings and Optimization Notes

  • The synthetic route described is an improvement over traditional methods, offering better yields and milder conditions.
  • The cyclization step using concentrated sulfuric acid is critical for ring closure and can be optimized by controlling temperature and acid concentration.
  • N-alkylation requires careful control of stoichiometry and reaction time to avoid side reactions.
  • The oximation reaction benefits from the use of O-substituted hydroxylamines to introduce functional diversity.
  • Environmental and safety considerations favor the use of less hazardous solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxime group or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key analogs include:

  • AA2 (Apoptosis Activating Compound 2) : 1-[(3,4-Dichlorophenyl)methyl]-1H-indole-2,3-dione . Lacks the oxime substituent, reducing electrophilic reactivity.
  • 5-Chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)oxime] : Trimethylsilyl groups at positions 1 and 3-oxime enhance steric protection and alter electronic properties .

Structural Impact :

  • Halogenation: The 3,4-dichlorophenyl group in the target compound may enhance receptor binding via halogen bonds compared to non-halogenated analogs .
  • Oxime Chain : The 1-oxopentyl oxime increases lipophilicity (LogP ~2.38, extrapolated from similar compounds) compared to acetylated oximes (LogP ~3.96) .
Electronic and Reactivity Profiles (DFT Analysis)

Data from DFT studies (B3LYP/6-31G+(d,p)) highlight key differences:

Parameter Target Compound (Analog*) Cyclopentadecanone Oxime trans-2-Dodecen-1-ol Trifluoroacetate
HOMO-LUMO Gap (eV) 1.88 (lowest) 6.32 (highest) 3.45
Softness (S, eV⁻¹) 0.53 (highest) 0.16 0.29
Electrophilicity Index (ω) 1.45 0.78 (nucleophilic) 2.11 (electrophilic)

*Based on 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)oxime] due to structural similarity.

  • Reactivity : The target compound’s low HOMO-LUMO gap and high softness suggest greater polarizability and electrophilic reactivity, favoring interactions with biological nucleophiles .
  • Charge Distribution: Mulliken charges indicate electron-deficient regions at oxime oxygen (O15), making it susceptible to nucleophilic attack, contrasting with cyclopentadecanone oxime’s nucleophilic H16 atom .
Pharmacokinetic and Toxicity Profiles

Lipinski’s Rule of Five compliance and toxicity risks vary:

Property Target Compound (Analog*) Cyclopentadecanone Oxime trans-2-Dodecen-1-ol Trifluoroacetate
Molecular Weight (g/mol) 340.95 239.40 280.33
LogP 2.38 3.55 3.96
TPSA (Ų) 41.90 32.59 26.30
Ames Toxicity Negative Positive Negative
Carcinogenicity Negative Negative Positive

*Extrapolated from 5-chloro-1-(trimethylsilyl) analog.

  • ADME : The target compound’s moderate LogP and TPSA suggest balanced solubility and membrane permeability, favorable for CNS targeting .

Biological Activity

1H-Indole-2,3-dione derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] (commonly referred to as Compound X ) is a specific derivative that has shown promising biological activity. This article reviews the synthesis, biological activity, and potential applications of Compound X based on recent research findings.

Synthesis of Compound X

The synthesis of Compound X typically involves multi-step organic reactions starting from indole derivatives. The key steps include:

  • Formation of Indole-2,3-dione : The initial step involves the chlorination of indole to form 5-chloro-indole-2,3-dione.
  • Oxime Formation : The introduction of the oxime group is achieved through the reaction with appropriate oxime precursors.
  • Substitution Reactions : The compound is further modified by substituting the oxime group with an alkyl chain (in this case, pentyl).

The overall yield and purity of Compound X can vary based on the reaction conditions and purification methods employed.

Antiproliferative Effects

Recent studies have demonstrated that Compound X exhibits significant antiproliferative activity against various cancer cell lines. In a cell viability assay, it was found that:

  • GI50 Values : The GI50 values for Compound X ranged from 29 nM to 78 nM across different cancer cell lines, indicating potent anticancer properties.
  • Comparison with Erlotinib : Notably, Compound X showed superior activity compared to erlotinib (a known anticancer drug), particularly against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines .
Cell LineGI50 (nM)Comparison with Erlotinib
Panc-129More potent
MCF-733Comparable
A-54942More potent

The mechanism by which Compound X exerts its antiproliferative effects involves:

  • EGFR Inhibition : Compound X has been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values ranging from 68 nM to 89 nM. This inhibition is crucial as EGFR plays a significant role in cell proliferation and survival in various cancers .

Structure-Activity Relationship (SAR)

The biological activity of Compound X can be attributed to its structural features:

  • Chlorine Substitution : The presence of chlorine in the indole moiety enhances binding affinity to target proteins.
  • Oxime Group : The oxime functionality contributes to the compound's ability to interact with biological targets effectively.

Case Study 1: Anticancer Activity in vivo

In a recent study involving animal models, Compound X was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups treated with saline or lower doses of the compound. Histological analysis revealed increased apoptosis in tumor tissues treated with Compound X.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the combination of Compound X with standard chemotherapy agents. The results suggested that co-administration significantly enhanced therapeutic efficacy while reducing side effects commonly associated with chemotherapy.

Q & A

Q. Table 1: Critical Reaction Parameters

StepReagentsTemperature (°C)Monitoring Method
HalogenationCl₂, FeCl₃0–25NMR (disappearance of precursor peaks)
Oxime FormationNH₂OH·HCl, NaOAc70–80TLC (Rf = 0.3 in 3:1 hexane:EtOAc)

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl methyl protons at δ 4.8–5.2 ppm) . 2D NMR (COSY, HSQC) resolves overlapping signals in the indole core.
  • X-ray Crystallography : Determines absolute configuration and confirms oxime geometry (Z/E) via single-crystal analysis .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected [M+H]⁺: 503.2) and detects impurities .

Advanced: How to design experiments assessing environmental persistence and bioaccumulation?

Answer:
Adopt a tiered approach combining laboratory and field studies:

Laboratory Studies :

  • Degradation Kinetics : Expose the compound to UV light (λ = 254 nm) and measure half-life in aqueous/organic matrices via LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to determine bioconcentration factors (BCFs) .

Field Monitoring :

  • Deploy passive samplers in water/sediment systems and quantify residues via GC-ECD .

Q. Experimental Design Considerations :

  • Use randomized block designs to account for environmental variability (e.g., pH, organic content) .
  • Include positive controls (e.g., DDT for persistence comparisons) .

Advanced: How to resolve contradictions in bioactivity data across models?

Answer:
Contradictions often arise from model-specific metabolic differences. Mitigation strategies include:

  • Meta-Analysis : Aggregate data from ≥3 independent studies (in vitro, in vivo) and apply statistical weighting to identify trends .
  • Mechanistic Profiling : Compare target engagement (e.g., receptor binding assays) across models to isolate pharmacokinetic vs. pharmacodynamic discrepancies .
  • Dose-Response Harmonization : Normalize results using allometric scaling (e.g., mg/kg vs. µM) to enable cross-model comparisons .

Q. Table 2: Common Discrepancy Sources

SourceExampleResolution Strategy
Metabolic ActivationLiver S9 fractions in vitro vs. hepatic enzymes in vivoCo-administer CYP inhibitors (e.g., ketoconazole)
Cell PermeabilityPoor correlation in polar vs. nonpolar cell linesUse Caco-2 assays to quantify permeability

Advanced: How to integrate computational and experimental data for structure-activity relationships (SAR)?

Answer:
Combine molecular modeling with wet-lab validation:

Molecular Docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina. Prioritize poses with binding energy ≤ -7.0 kcal/mol .

QSAR Modeling : Train models with 3D descriptors (e.g., MolLogP, polar surface area) and validate via leave-one-out cross-validation (R² > 0.8) .

Experimental Validation : Test top-scoring analogs in enzyme inhibition assays (IC₅₀) and correlate with computational predictions .

Q. Key Integration Steps :

  • Align docking results with NMR-based ligand-observed experiments (e.g., STD-NMR) .
  • Use contradiction analysis to refine force field parameters (e.g., AMBER vs. CHARMM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.